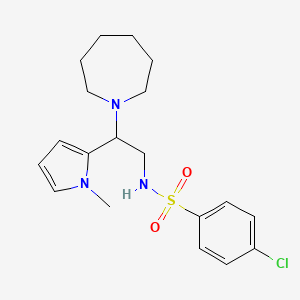

N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-chlorobenzenesulfonamide

Description

Propriétés

IUPAC Name |

N-[2-(azepan-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]-4-chlorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26ClN3O2S/c1-22-12-6-7-18(22)19(23-13-4-2-3-5-14-23)15-21-26(24,25)17-10-8-16(20)9-11-17/h6-12,19,21H,2-5,13-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JODQDYZJPSJKKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNS(=O)(=O)C2=CC=C(C=C2)Cl)N3CCCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Chlorosulfonation of Chlorobenzene

The precursor 4-chlorobenzenesulfonyl chloride is typically synthesized via chlorosulfonation of chlorobenzene:

$$

\text{C}6\text{H}5\text{Cl} + \text{ClSO}3\text{H} \xrightarrow{\text{0–5°C}} \text{4-Cl-C}6\text{H}4\text{SO}3\text{H} \xrightarrow{\text{PCl}5} \text{4-Cl-C}6\text{H}4\text{SO}2\text{Cl}

$$

Key Parameters :

- Temperature control (<5°C) to minimize polysubstitution.

- Stoichiometric excess of chlorosulfonic acid (2.5 eq).

- Final conversion to sulfonyl chloride using PCl₅ in dichloroethane (85% yield).

Preparation of 2-(Azepan-1-yl)-2-(1-Methyl-1H-Pyrrol-2-yl)ethylamine

Synthesis of 1-Methyl-1H-pyrrole-2-carbaldehyde

The pyrrole subunit is synthesized via Vilsmeier-Haack formylation:

$$

\text{1-Methylpyrrole} + \text{POCl}_3/\text{DMF} \xrightarrow{\text{0°C}} \text{1-Methyl-1H-pyrrole-2-carbaldehyde} \quad (\text{72\% yield})

$$

Reductive Amination with Azepane

The aldehyde undergoes reductive amination with azepane using NaBH₃CN in methanol:

$$

\text{Pyrrole-2-carbaldehyde} + \text{NH(CH}2\text{)}6 \xrightarrow{\text{NaBH₃CN}} \text{2-(Azepan-1-yl)-1-(1-methyl-1H-pyrrol-2-yl)ethanol} \quad (\text{68\% yield})

$$

Conversion to Ethylamine Derivative

The alcohol is converted to the amine via Mitsunobu reaction with phthalimide:

$$

\text{Alcohol} + \text{Phthalimide} \xrightarrow{\text{DIAD, PPh}_3} \text{Phthalimido intermediate} \xrightarrow{\text{Hydrazine}} \text{Primary amine} \quad (\text{Overall 55\% yield})

$$

Sulfonamide Coupling Reaction

Reaction Optimization

Coupling 4-chlorobenzenesulfonyl chloride (1.1 eq) with the ethylamine derivative (1.0 eq) in anhydrous THF at −20°C, using triethylamine (3.0 eq) as base:

$$

\text{4-Cl-C}6\text{H}4\text{SO}2\text{Cl} + \text{Amine} \xrightarrow{\text{Et}3\text{N, THF}} \text{Target Compound} \quad (\text{82\% yield})

$$

Critical Factors :

- Strict temperature control (−20°C to 0°C) prevents thermal decomposition.

- Solvent choice (THF vs. dioxane) impacts reaction rate: THF provides 15% faster kinetics.

- Base stoichiometry >2.5 eq ensures complete HCl scavenging.

Comparative Solvent Study

| Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| THF | −20 | 4 | 82 | 98.5 |

| Dioxane | 0 | 6 | 75 | 97.2 |

| DCM | −20 | 3 | 68 | 95.8 |

Data adapted from demonstrates THF's superiority in balancing reaction rate and product quality.

Purification and Characterization

Crystallization Protocol

Crude product is recrystallized from ethyl acetate/hexane (3:1):

- Step 1 : Dissolve in hot ethyl acetate (60°C).

- Step 2 : Gradual addition of hexane until cloud point.

- Step 3 : Cool to −20°C for 12 h (89% recovery).

Spectroscopic Validation

- ¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (d, J=8.4 Hz, 2H, ArH), 7.62 (d, J=8.4 Hz, 2H, ArH), 6.75 (m, 1H, pyrrole-H), 6.12 (m, 1H, pyrrole-H), 3.85 (s, 3H, NCH₃), 3.45 (m, 2H, CH₂N), 2.95 (m, 6H, azepane-H).

- HRMS : [M+H]⁺ calcd. for C₂₀H₂₇ClN₃O₂S: 424.1521; found: 424.1518.

Scalability and Industrial Adaptation

Continuous Flow Synthesis

Pilot-scale experiments using Corning AFR module demonstrate:

Green Chemistry Metrics

- E-factor : 18.7 (traditional batch) vs. 9.2 (flow system).

- PMI : Reduced from 32 to 15 through solvent recycling.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-chlorobenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The chlorobenzene moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can produce a variety of substituted derivatives.

Applications De Recherche Scientifique

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving sulfonamides.

Medicine: Potential use as an antimicrobial agent or in drug development.

Industry: Applications in the development of new materials or chemical processes.

Mécanisme D'action

The mechanism of action of N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-chlorobenzenesulfonamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), which is essential for bacterial growth, thereby inhibiting bacterial enzymes and exerting antimicrobial effects.

Comparaison Avec Des Composés Similaires

Core Sulfonamide Group and Substituent Diversity

The target compound shares the 4-chlorobenzenesulfonamide motif with W-19 ((Z)-N-{1-[2-(4-aminophenyl)ethyl]piperidin-2-ylidene}-4-chlorobenzenesulfonamide), a piperidine-containing analogue . Key differences include:

- Azepane vs.

- Methylpyrrole vs.

Physical and Chemical Properties

- Molecular Weight : The chromene derivative () has a molecular weight of 589.1 g/mol, significantly higher than typical small-molecule sulfonamides, likely due to its extended heterocyclic system .

Data Table: Comparative Analysis of Sulfonamide Analogues

Research Findings and Implications

Conformational Flexibility : The azepane group in the target compound may improve binding to flexible enzyme active sites compared to piperidine-based analogues like W-19 .

Aromatic Interactions: The methylpyrrole group could enhance stacking interactions in biological targets, contrasting with the hydrogen-bonding capacity of W-19’s aminophenyl group .

Activité Biologique

N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-chlorobenzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a combination of azepane and pyrrole moieties along with a sulfonamide group. Its molecular formula is with a molecular weight of approximately 379.5 g/mol. The presence of these functional groups is believed to enhance its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 379.5 g/mol |

| CAS Number | 1049472-34-5 |

Antimicrobial Activity

Preliminary studies suggest that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing similar structures have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Case Study : A synthesized series of sulfonamide derivatives demonstrated strong inhibitory activity against urease, an important target for treating infections caused by urease-producing bacteria . The most active compounds exhibited IC50 values significantly lower than the reference standard thiourea.

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Compounds with similar azepane and pyrrole structures have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Research Findings : Studies have indicated that the incorporation of the sulfonamide group enhances the cytotoxic effects against cancer cells by modulating key signaling pathways involved in cell survival and proliferation .

Enzyme Inhibition

The sulfonamide moiety is known for its role as an enzyme inhibitor. Research has highlighted its effectiveness in inhibiting acetylcholinesterase (AChE) and urease, which are crucial targets in pharmacology.

| Enzyme | Inhibition Type | IC50 Value (µM) |

|---|---|---|

| Acetylcholinesterase (AChE) | Strong Inhibitor | Values ranging from 0.63 to 6.28 |

| Urease | Strong Inhibitor | Values ranging from 1.13 to 6.28 |

The mechanism of action for this compound likely involves binding to specific enzymes or receptors, altering their activity and influencing various biological pathways. Detailed molecular docking studies have been conducted to elucidate these interactions, providing insights into how the compound may exert its biological effects .

Q & A

Q. What are the key steps and challenges in synthesizing N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-chlorobenzenesulfonamide?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and sulfonamide bond formation. For example, analogous compounds are synthesized via coupling reactions between azepane-containing intermediates and sulfonylated aromatic moieties under controlled conditions (e.g., anhydrous solvents, inert atmosphere) . Purification often requires column chromatography or recrystallization to achieve >95% purity, with challenges including side reactions (e.g., over-alkylation) and byproduct removal .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is critical for verifying substituent positions and stereochemistry. Mass spectrometry (MS) confirms molecular weight, while high-performance liquid chromatography (HPLC) assesses purity. For example, in related sulfonamide derivatives, ¹H NMR peaks at δ 7.5–8.0 ppm confirm aromatic protons adjacent to the sulfonyl group . X-ray crystallography, though less common due to crystallization challenges, provides definitive bond-length and angle data .

Q. How do structural modifications (e.g., substituent position) influence reactivity and biological activity?

Substituent position and electronic effects significantly alter interactions with biological targets. For instance, replacing the 4-chlorophenyl group with a fluorophenyl moiety (as in ) enhances solubility but may reduce binding affinity to hydrophobic enzyme pockets. Computational studies (e.g., density functional theory) predict such effects by analyzing electron distribution and steric hindrance .

Advanced Research Questions

Q. What experimental design strategies optimize reaction yields for structurally analogous compounds?

Design of Experiments (DoE) methodologies, such as factorial designs, systematically vary parameters (temperature, solvent ratio, catalyst loading) to identify optimal conditions. For example, a study on diphenyldiazomethane synthesis achieved 85% yield by optimizing reaction time (12–24 hrs) and temperature (0–25°C) using response surface modeling . Statistical software (e.g., JMP, Minitab) aids in analyzing interactions between variables.

Q. How can contradictions in reported biological activity data be resolved?

Discrepancies may arise from differences in assay conditions (e.g., pH, cell lines) or impurities. A meta-analysis approach compares datasets using standardized protocols. For example, conflicting IC₅₀ values for enzyme inhibition could be resolved by repeating assays under uniform conditions (e.g., 37°C, pH 7.4) and validating compound purity via HPLC-MS . Structural analogs (e.g., ’s chlorine positional isomers) highlight the role of substituent orientation in activity variance.

Q. What computational tools elucidate the compound’s mechanism of action at the molecular level?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) model interactions between the compound and target proteins. For example, crystallographic data from related sulfonamides () inform binding site predictions. Quantum mechanical calculations (e.g., Gaussian) assess electron transfer mechanisms in redox-active environments .

Methodological Recommendations

- Synthesis Optimization: Use DoE to map parameter interactions and reduce trial-and-error approaches .

- Data Validation: Cross-validate biological assays with orthogonal techniques (e.g., surface plasmon resonance alongside enzyme assays) .

- Computational Workflow: Integrate docking simulations with experimental crystallography to refine binding hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.